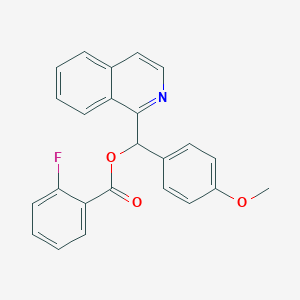

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate, also known as ML277, is a small molecule that has been studied for its potential as a therapeutic agent. It belongs to the class of compounds known as potassium channel modulators and has been shown to selectively activate the KCNQ1 potassium channel.

Applications De Recherche Scientifique

- Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate (abbreviated as QUINOL) serves as a reliable N–O chelating ligand. It has been employed in the controlled polymerization of cyclic esters. Specifically, QUINOL acts as a ligand in asymmetric catalysis, where it coordinates with metal centers to enhance selectivity and efficiency .

- QUINOL is an atropisomeric heterobiaryl, characterized by axial chirality. Researchers have developed a direct oxidative cross-coupling reaction between isoquinolines and 2-naphthols to synthesize QUINOL scaffolds in a metal-free manner. This approach provides a straightforward and scalable route, overcoming the limitations of traditional Suzuki–Miyaura coupling reactions .

- QUINOL serves as a platform molecule for creating other iconic ligands. For instance:

- A novel organic dye derived from QUINOL has shown promise as a vesicle stain in confocal fluorescence microscopy imaging. This application highlights the compound’s potential in biological research and imaging techniques .

- While specific studies on QUINOL’s pharmacological properties are limited, its unique structure and chelating properties make it an interesting candidate for further exploration. Researchers may investigate its potential as a drug scaffold or ligand for specific receptors.

- The ability to synthesize axially chiral biaryl skeletons efficiently impacts material science. QUINOL derivatives could serve as building blocks for functional materials, such as polymers, liquid crystals, or luminescent compounds .

Chelating Ligands in Catalysis

Atropisomeric Heterobiaryl Synthesis

QUINOL-Derived Ligands

Organic Dyes and Imaging Agents

Medicinal Chemistry and Pharmacology

Material Sciences and Functional Materials

Propriétés

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-18-12-10-17(11-13-18)23(29-24(27)20-8-4-5-9-21(20)25)22-19-7-3-2-6-16(19)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFKAJNDDHTHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoquinolin-1-yl(4-methoxyphenyl)methyl 2-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2587080.png)

![N-(3,4-difluorophenyl)-2-(4-fluorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2587084.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2587092.png)

![N-[4,5-dimethyl-3-[morpholin-4-yl-(4-propan-2-ylphenyl)methyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2587093.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2587096.png)

![8-(Cyclopropylcarbonyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2587099.png)